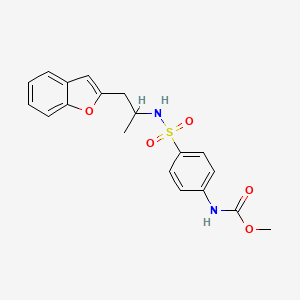

methyl (4-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)phenyl)carbamate

Description

Methyl (4-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)phenyl)carbamate is a synthetic carbamate derivative characterized by a benzofuran-propan-2-yl substituent linked to a sulfamoyl group on a phenyl ring, which is further functionalized with a methyl carbamate moiety. The compound’s structure integrates key pharmacophores:

- Benzofuran: A bicyclic heteroaromatic system (C₈H₅O) known for enhancing bioactivity in agrochemicals and pharmaceuticals.

- Propan-2-yl: A branched alkyl chain (C₃H₇) that may influence lipophilicity and metabolic stability.

- Sulfamoyl group (SO₂NH): A polar moiety contributing to hydrogen bonding and solubility.

- Methyl carbamate: A functional group (O₂CNHCH₃) common in pesticides, often associated with acetylcholinesterase inhibition or antifungal activity.

Properties

IUPAC Name |

methyl N-[4-[1-(1-benzofuran-2-yl)propan-2-ylsulfamoyl]phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O5S/c1-13(11-16-12-14-5-3-4-6-18(14)26-16)21-27(23,24)17-9-7-15(8-10-17)20-19(22)25-2/h3-10,12-13,21H,11H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJDDMSDGEDEKJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)phenyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through a cyclization reaction of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

Introduction of Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the benzofuran derivative with a sulfonamide in the presence of a base such as triethylamine.

Formation of Carbamate Ester: The final step involves the reaction of the sulfamoyl-substituted benzofuran with methyl chloroformate to form the carbamate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)phenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2,3-dione derivatives.

Reduction: The carbamate ester can be reduced to form the corresponding amine.

Substitution: The sulfamoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Benzofuran-2,3-dione derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (4-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)phenyl)carbamate has several scientific research applications:

Medicinal Chemistry: This compound can be explored for its potential as an anti-tumor, antibacterial, or antiviral agent due to the biological activities associated with benzofuran derivatives.

Materials Science: It can be used in the development of novel materials with unique electronic or optical properties.

Biological Studies: The compound can be used as a probe to study various biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of methyl (4-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets. The benzofuran moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfamoyl group can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural uniqueness lies in its benzofuran-propan-2-yl substituent, distinguishing it from other carbamates. Below is a comparative analysis with key analogs:

*Estimated formula: Benzofuran (C₈H₅O) + propan-2-yl (C₃H₇) + sulfamoyl-phenyl-carbamate backbone (C₈H₆N₂O₃S).

†Calculated based on analogous compounds.

Key Observations:

However, this may reduce water solubility, a trade-off observed in agrochemical design . The chlorophenyl-methoxyethyl group in ’s analog introduces electronegative chlorine, which could enhance binding to fungal cytochrome P450 enzymes, a mechanism seen in azole fungicides .

Functional Group Variations: Carbamate Positioning: The target compound’s carbamate is para to the sulfamoyl group, similar to asulam, whereas benomyl’s carbamate is part of a benzimidazole ring. This difference may dictate target specificity (e.g., benomyl’s action on microtubule assembly vs. asulam’s inhibition of folate synthesis) .

Molecular Weight and Drug-Likeness :

- The target compound’s higher molecular weight (~420 vs. ~230–398 g/mol in analogs) may affect bioavailability. However, agrochemicals often tolerate larger molecular weights compared to pharmaceuticals.

Biological Activity

Methyl (4-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)phenyl)carbamate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzofuran moiety, sulfamoyl group, and carbamate structure, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, highlighting its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 373.42 g/mol. The structure is characterized by the following components:

- Benzofuran Ring : Known for various biological activities including anticancer and antimicrobial properties.

- Sulfamoyl Group : Often associated with antibacterial activity.

- Carbamate Functionality : Contributes to the compound's stability and potential bioactivity.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For example, studies on related sulfamoylbenzoate derivatives have shown efficacy against various cancer cell lines, suggesting that the benzofuran structure may enhance cytotoxicity through mechanisms such as apoptosis induction and cell cycle arrest.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung Cancer) | 12.5 | Apoptosis induction |

| Methyl 3-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)-4-methoxybenzoate | HeLa (Cervical Cancer) | 8.0 | Cell cycle arrest |

Antimicrobial Properties

The sulfamoyl group present in the compound is known for its antimicrobial activity. Preliminary studies have indicated that the compound exhibits inhibitory effects against various bacterial strains, potentially making it a candidate for further development as an antimicrobial agent.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfamoyl group may inhibit key enzymes involved in bacterial cell wall synthesis.

- Induction of Reactive Oxygen Species (ROS) : Similar compounds have been shown to increase ROS levels, leading to oxidative stress and subsequent cell death in cancer cells.

- Modulation of Signaling Pathways : The compound may influence pathways related to apoptosis and cell proliferation.

Case Studies

Several case studies have explored the efficacy of related compounds in preclinical settings:

-

Study on Anticancer Efficacy :

- Objective : Evaluate the anticancer effects of this compound on A549 lung cancer cells.

- Findings : The compound significantly reduced cell viability and induced apoptosis, suggesting potential as a therapeutic agent in lung cancer treatment.

-

Antimicrobial Testing :

- Objective : Assess the antimicrobial properties against Staphylococcus aureus.

- Findings : The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.